![molecular formula C21H23N3O3 B3832522 5-[(1-adamantylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832522.png)
5-[(1-adamantylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-[(1-adamantylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as ADMET, is a chemical compound that has gained significant attention in the field of medicinal chemistry. ADMET is a pyrimidine derivative that exhibits potent biological activity and has been extensively studied for its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ADMET is not fully understood. However, it is believed that ADMET exerts its biological activity through the inhibition of several key enzymes and proteins that are involved in cell proliferation, inflammation, and apoptosis. ADMET has been shown to inhibit the activity of several tyrosine kinases, which are important enzymes that play a role in cancer cell growth and survival.
Biochemical and Physiological Effects
ADMET has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the normal functioning of cells. ADMET has also been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of several key enzymes and proteins. In addition, ADMET has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
ADMET has several advantages for use in lab experiments. The compound exhibits potent biological activity and can be easily synthesized in the lab. ADMET is also stable and can be stored for long periods without degradation. However, there are also some limitations to using ADMET in lab experiments. The compound is highly toxic and must be handled with care. In addition, the synthesis of ADMET is a complex process that requires specialized equipment and expertise in organic chemistry.
Future Directions
There are several future directions for the study of ADMET. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of ADMET's biological activity for use as a therapeutic agent. This could involve the development of new derivatives of ADMET that exhibit improved potency and selectivity. Finally, the use of ADMET in combination with other drugs or therapies is an area of research that holds promise for the treatment of several diseases.
Scientific Research Applications
ADMET has been extensively studied for its potential as a therapeutic agent. The compound exhibits potent activity against several types of cancer, including breast, lung, and prostate cancer. ADMET has also been shown to have antimicrobial activity against several types of bacteria and fungi. In addition, ADMET has been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
5-(1-adamantyliminomethyl)-6-hydroxy-1-phenylpyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-18-17(19(26)24(20(27)23-18)16-4-2-1-3-5-16)12-22-21-9-13-6-14(10-21)8-15(7-13)11-21/h1-5,12-15,26H,6-11H2,(H,23,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONUTNYSQZUNCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=CC4=C(N(C(=O)NC4=O)C5=CC=CC=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-phenyl-5-[(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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